Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate structure
95312-27-9 structure
Nombre del producto:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Número CAS:95312-27-9
MF:C6H6BrNO3
Megavatios:220.02074098587
MDL:MFCD11975679
CID:837909
PubChem ID:13371027

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
    • methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • Methyl 5-bromomethylisoxazole-3-carboxylate
    • 95312-27-9
    • DB-320015
    • AKOS026726768
    • CS-W000435
    • VDA31227
    • methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
    • METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
    • EN300-54804
    • SCHEMBL5243287
    • Methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • MDL: MFCD11975679
    • Renchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
    • Clave inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(CBr)ON=1)OC

Atributos calculados

  • Calidad precisa: 218.95311g/mol
  • Masa isotópica única: 218.95311g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

  • Denso: 1.9±0.1 g/cm3
  • Punto de ebullición: 364.7±45.0 °C at 760 mmHg
  • Punto de inflamación: 174.3±28.7 °C
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Información de Seguridad

Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M297018-100mg
Methyl 5-(bromomethyl)isoxazole-3-carboxylate
95312-27-9
100mg
$ 295.00 2022-06-04
Chemenu
CM424076-1g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
1g
$769 2024-07-18
Enamine
EN300-54804-1.0g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
1.0g
$771.0 2023-02-10
Chemenu
CM424076-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
250mg
$286 2024-07-18
Enamine
EN300-54804-0.5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
0.5g
$602.0 2023-02-10
1PlusChem
1P019XVC-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$210.00 2024-04-19
Aaron
AR019Y3O-100mg
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
100mg
$145.00 2025-02-08
A2B Chem LLC
AV42616-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$192.00 2024-07-18
1PlusChem
1P019XVC-5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
5g
$1864.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049838-5g
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 98%
5g
¥13566.00 2024-04-24

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C
Referencia
Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  24 h, 80 °C
Referencia
Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Preparation of quinazolinone derivatives as B-Raf inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Synthesis of garugamblin-1
Vermes, Borbala; Keseru, Gyorgy M.; Mezey-Vandor, Gabriella; Nogradi, Mihaly; Toth, Gabor, Tetrahedron, 1993, 49(22), 4893-900

Métodos de producción 6

Condiciones de reacción
Referencia
4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
, European Patent Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Referencia
Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  4 h, heated
Referencia
Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3
Ashkenazi, Tali; Pinkert, Dalia; Nudelman, Ayelet; Widberg, Ayala; Wexler, Barry; et al, Pest Management Science, 2007, 63(10), 974-1001

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C; cooled
Referencia
Compounds for enzyme inhibition
, United States, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Medical use of hydroxyl purine compound
, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate
A1241168
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):236/634/2221